molecular formula C13H14F3NO4 B7641921 5-[Cyclobutylmethyl(2,2,2-trifluoroethyl)carbamoyl]furan-2-carboxylic acid

5-[Cyclobutylmethyl(2,2,2-trifluoroethyl)carbamoyl]furan-2-carboxylic acid

Cat. No. B7641921
M. Wt: 305.25 g/mol
InChI Key: JTVVCPUJLWIZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Cyclobutylmethyl(2,2,2-trifluoroethyl)carbamoyl]furan-2-carboxylic acid, also known as CTFC, is a synthetic compound that has been used in scientific research for various purposes. CTFC has a unique chemical structure that makes it a valuable tool for studying the biochemical and physiological effects of certain compounds.

Mechanism of Action

The mechanism of action of 5-[Cyclobutylmethyl(2,2,2-trifluoroethyl)carbamoyl]furan-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can affect various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cell signaling pathways. This compound has been shown to inhibit the activity of certain kinases, which can affect various cellular processes, including cell growth and proliferation. This compound has also been shown to modulate the activity of certain transcription factors, which are proteins that regulate gene expression.

Advantages and Limitations for Lab Experiments

5-[Cyclobutylmethyl(2,2,2-trifluoroethyl)carbamoyl]furan-2-carboxylic acid has several advantages for lab experiments, including its unique chemical structure and its ability to inhibit the activity of certain enzymes. However, this compound also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 5-[Cyclobutylmethyl(2,2,2-trifluoroethyl)carbamoyl]furan-2-carboxylic acid. One area of interest is the development of more efficient synthesis methods for this compound, which could increase the yield and reduce the cost of the compound. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases that involve dysregulated cell signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.

Synthesis Methods

The synthesis of 5-[Cyclobutylmethyl(2,2,2-trifluoroethyl)carbamoyl]furan-2-carboxylic acid involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is furan-2-carboxylic acid, which is reacted with cyclobutylmethylamine to form a cyclic intermediate. This intermediate is then reacted with 2,2,2-trifluoroethyl chloroformate to form this compound. The overall yield of the synthesis is around 40%.

Scientific Research Applications

5-[Cyclobutylmethyl(2,2,2-trifluoroethyl)carbamoyl]furan-2-carboxylic acid has been used in scientific research for various purposes, including studying the mechanism of action of certain compounds and investigating the biochemical and physiological effects of this compound itself. This compound has been used as a tool for studying the role of certain enzymes in cellular processes, as well as for investigating the effects of certain compounds on cell signaling pathways.

properties

IUPAC Name

5-[cyclobutylmethyl(2,2,2-trifluoroethyl)carbamoyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)7-17(6-8-2-1-3-8)11(18)9-4-5-10(21-9)12(19)20/h4-5,8H,1-3,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVVCPUJLWIZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN(CC(F)(F)F)C(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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